Cas no 2680876-28-0 (benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate)

benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate 化学的及び物理的性質
名前と識別子
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- 2680876-28-0
- EN300-28290094
- benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate
-
- インチ: 1S/C18H21NO3/c1-18(21,16-11-7-4-8-12-16)14-19(2)17(20)22-13-15-9-5-3-6-10-15/h3-12,21H,13-14H2,1-2H3
- InChIKey: NIACOMSNVJNEKQ-UHFFFAOYSA-N
- ほほえんだ: OC(C)(C1C=CC=CC=1)CN(C(=O)OCC1C=CC=CC=1)C
計算された属性
- せいみつぶんしりょう: 299.15214353g/mol
- どういたいしつりょう: 299.15214353g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 6
- 複雑さ: 348
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.7
- トポロジー分子極性表面積: 49.8Ų
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28290094-0.1g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 0.1g |
$1068.0 | 2023-09-08 | ||
Enamine | EN300-28290094-0.25g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 0.25g |
$1117.0 | 2023-09-08 | ||
Enamine | EN300-28290094-10g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 10g |
$5221.0 | 2023-09-08 | ||
Enamine | EN300-28290094-0.5g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 0.5g |
$1165.0 | 2023-09-08 | ||
Enamine | EN300-28290094-10.0g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 10g |
$5221.0 | 2023-05-24 | ||
Enamine | EN300-28290094-2.5g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 2.5g |
$2379.0 | 2023-09-08 | ||
Enamine | EN300-28290094-1.0g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 1g |
$1214.0 | 2023-05-24 | ||
Enamine | EN300-28290094-1g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 1g |
$1214.0 | 2023-09-08 | ||
Enamine | EN300-28290094-5g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 5g |
$3520.0 | 2023-09-08 | ||
Enamine | EN300-28290094-0.05g |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate |
2680876-28-0 | 0.05g |
$1020.0 | 2023-09-08 |
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate 関連文献
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Daniel Pushparaju Yeggoni,Aparna Rachamallu,Rajagopal Subramanyam RSC Adv., 2016,6, 40225-40237
-
Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
-
P. Rogelio Escamilla,Yanming Shen,Quanjuan Zhang,Derek S. Hernandez,Cecil J. Howard,Daria Y. Filonov,Alexander V. Kinev,Jason B. Shear,Eric V. Anslyn Chem. Sci., 2020,11, 1394-1403
-
R. Asadi,Z. Ouyang,M. M. Mohammd Nanoscale, 2015,7, 11379-11385
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
J. F. Galisteo-López,M. Ibisate,A. Muñoz,C. López J. Mater. Chem. C, 2015,3, 3999-4006
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamateに関する追加情報
Introduction to Benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate (CAS No. 2680876-28-0)
Benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate, a compound with the chemical formula C18H21NO3, is a significant molecule in the field of pharmaceutical chemistry. This compound is characterized by its benzyl moiety and its N-(2-hydroxy-2-phenylpropyl) substituent, which contributes to its unique chemical properties and potential biological activities. The CAS No. 2680876-28-0 provides a unique identifier for this substance, ensuring precise classification and reference in scientific literature and industrial applications.
The synthesis of Benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate involves a series of well-defined chemical reactions that highlight the importance of precision in organic synthesis. The benzyl group serves as a protecting group for carboxylic acids, while the hydroxy-phenylpropyl chain introduces hydrophilic and lipophilic characteristics, making it a versatile intermediate in drug development. The methylcarbamate moiety further enhances the compound's reactivity, enabling various functionalization strategies that are crucial for medicinal chemistry applications.
In recent years, there has been growing interest in carbamate derivatives due to their broad spectrum of biological activities. These compounds have shown promise in various therapeutic areas, including neurodegenerative diseases, inflammation, and cancer. The structural features of Benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate make it an attractive candidate for further investigation. Specifically, the combination of the hydroxy group and the phenyl ring within the side chain can interact with biological targets in multiple ways, potentially leading to enhanced efficacy and reduced side effects.
Recent studies have demonstrated the potential of carbamate-based compounds as modulators of enzyme activity. For instance, modifications of the N-(2-hydroxy-2-phenylpropyl) part have been explored to optimize binding affinity to specific enzymes. This approach aligns with the current trend in drug discovery towards rational design based on structure-activity relationships (SAR). The benzyl N-methylcarbamate structure provides a scaffold that can be easily modified to explore different pharmacophores, making it a valuable tool for medicinal chemists.
The pharmacokinetic properties of Benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate are also of considerable interest. The presence of both hydrophilic and lipophilic moieties suggests that this compound may exhibit good solubility and bioavailability, which are critical factors for successful drug candidates. Additionally, the stability of the methylcarbamate group under physiological conditions makes it suitable for formulation into various dosage forms.
In conclusion, Benzyl N-(2-hydroxy-2-phenylpropyl)-N-methylcarbamate (CAS No. 2680876-28-0) is a multifaceted compound with significant potential in pharmaceutical research. Its unique structural features, combined with its favorable physicochemical properties, make it an excellent candidate for further development. As research in carbamate derivatives continues to advance, compounds like this one are likely to play a crucial role in the discovery and development of new therapeutics.
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